![molecular formula C14H18Cl2N2O2 B1443198 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride CAS No. 1251925-10-6](/img/structure/B1443198.png)
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride
Descripción general
Descripción
The compound “2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride” is a complex organic molecule that contains several functional groups. It has a benzodiazole ring, which is a type of heterocyclic compound containing a benzene ring fused to a diazole ring. This structure is chlorinated at the 5-position. The benzodiazole is connected to a butanoic acid group via a methylene bridge. The butanoic acid group is substituted with an ethyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzodiazole ring system, the linear butanoic acid chain, and the chlorine atom. The presence of the benzodiazole might confer aromatic stability to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzodiazole might undergo electrophilic substitution reactions, while the carboxylic acid could participate in various reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carboxylic acid group might increase its solubility in water .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of Related Compounds : Research on the synthesis of compounds with similar structures to 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride has been explored. For instance, a study focused on synthesizing compounds with potential biological activity, utilizing chlorosubstituted anthranilic acids and acetic anhydride as starting materials (Párkányi & Schmidt, 2000).
Antitumor Evaluation and Molecular Modeling
- Antitumor Properties and QSAR Studies : Another research area involves antitumor evaluation, molecular modeling, and Quantitative Structure-Activity Relationship (QSAR) studies of novel compounds. These studies aim to assess the cytotoxic activity against various cancer cell lines, providing insights into the potential therapeutic applications of these compounds (Tomorowicz et al., 2020).
Coordination Polymers and Their Properties
- Development of Coordination Polymers : Research has also been conducted on the synthesis of coordination polymers using similar chemical structures. These studies involve characterizing their properties such as luminescent and magnetic properties, which can have applications in various fields including materials science (He et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Properties : Studies have also focused on the use of similar compounds as corrosion inhibitors, particularly for mild steel in acidic environments. This research is significant in the field of materials science and engineering, providing solutions for preventing metal corrosion (Verma et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The mode of action of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride is currently unknown due to the lack of specific information on its target . It’s worth noting that compounds containing the benzimidazole moiety have been reported to exhibit a broad range of biological activities .
Biochemical Pathways
Benzimidazole derivatives have been reported to show various biological activities, suggesting they may interact with multiple pathways .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its action.
The benzimidazole moiety in its structure suggests a potential for diverse biological activities, which warrants further exploration .
Propiedades
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-ethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c1-3-14(4-2,13(18)19)8-12-16-10-6-5-9(15)7-11(10)17-12;/h5-7H,3-4,8H2,1-2H3,(H,16,17)(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPUWSZNTWFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



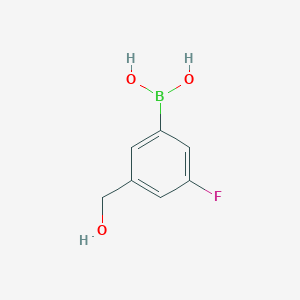
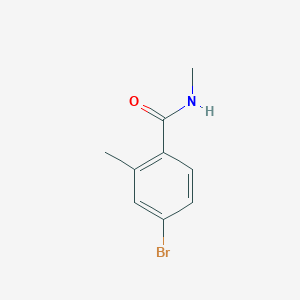

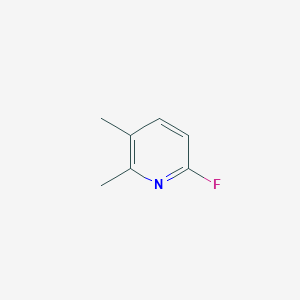
![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)
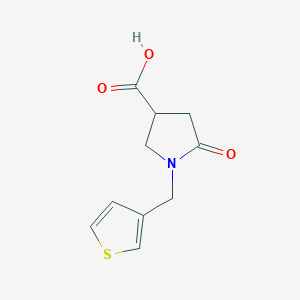
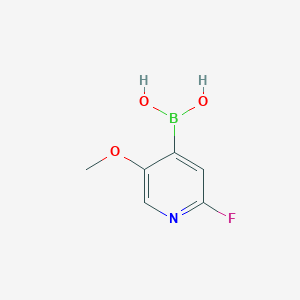
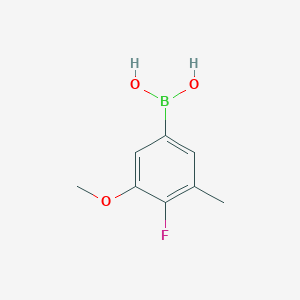
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
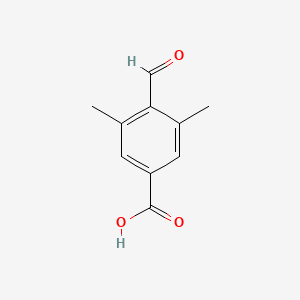
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)
![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)